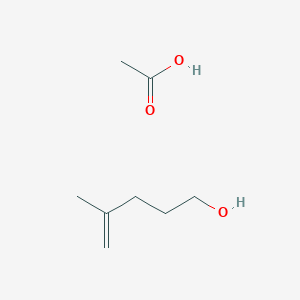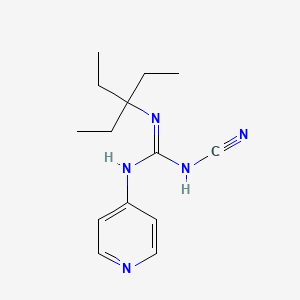
Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)- is a synthetic organic compound that belongs to the guanidine family. Guanidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of cyanamide with amines under specific conditions. For this compound, a possible synthetic route could involve the reaction of 2-cyano-1-(1,1-diethylpropyl)amine with 4-pyridyl isocyanate. The reaction conditions may include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale chemical reactions in controlled environments. The specific methods for this compound would depend on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Guanidine derivatives can undergo various chemical reactions, including:
Oxidation: Guanidine compounds can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert guanidine derivatives into amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the guanidine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Guanidine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of guanidine derivatives often involves interactions with biological molecules such as enzymes and receptors. These compounds can inhibit enzyme activity or modulate receptor function by binding to specific sites on the target molecules. The molecular targets and pathways involved depend on the specific structure of the guanidine derivative.
Comparison with Similar Compounds
Similar Compounds
Guanidine hydrochloride: A common guanidine derivative used in protein denaturation and as a chaotropic agent.
Aminoguanidine: Known for its potential as an inhibitor of advanced glycation end-products (AGEs) formation.
Methylguanidine: Studied for its role in various biochemical processes.
Uniqueness
Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)- is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other guanidine derivatives. Its unique combination of functional groups can result in specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
60560-35-2 |
|---|---|
Molecular Formula |
C14H21N5 |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-cyano-2-(3-ethylpentan-3-yl)-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C14H21N5/c1-4-14(5-2,6-3)19-13(17-11-15)18-12-7-9-16-10-8-12/h7-10H,4-6H2,1-3H3,(H2,16,17,18,19) |
InChI Key |
ZQUFJXPVWXIVIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)N=C(NC#N)NC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)

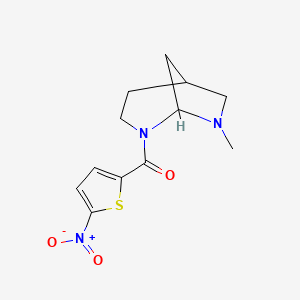
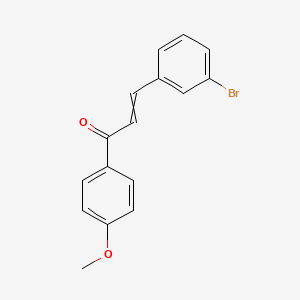
![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)


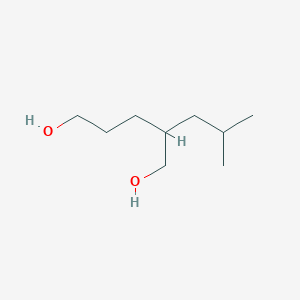



![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)
![Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14610830.png)
